2-Fluorodibenzo[b,f]thiepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9FS |
|---|---|
Molecular Weight |
228.29g/mol |
IUPAC Name |
3-fluorobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H9FS/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H |
InChI Key |
FYQXZZSCLWPXFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2 Fluorodibenzo B,f Thiepine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 2-Fluorodibenzo[b,f]thiepine, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, would be employed for a complete assignment of all proton, carbon, and fluorine signals.
1H NMR Chemical Shift Analysis
The 1H NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity. The aromatic protons are expected to resonate in the downfield region, typically between 6.5 and 8.4 ppm, a characteristic range for dibenzo-fused heterocyclic systems. nih.govmdpi.com The protons on the fluorine-substituted ring would show additional complexity due to coupling with the fluorine atom (H-F coupling). The olefinic protons of the central thiepine (B12651377) ring are anticipated to appear around 7.0 ppm. nih.gov The exact chemical shifts and coupling constants would allow for the assignment of each proton in the molecule.
Table 1: Predicted 1H NMR Data for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic H's | 7.0 - 8.0 | m | - |
| Olefinic H's | ~7.0 | d | ~11 (cis) |
| H adjacent to F | 7.0 - 7.5 | dd or ddd | J(H,H) and J(H,F) |
13C NMR Spectroscopic Investigations
The 13C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for each of the 14 carbon atoms, unless there is accidental equivalence. The carbon atoms of the aromatic rings typically appear in the range of 120-150 ppm. alfa-chemistry.com The carbon atom directly bonded to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹JCF) and its chemical shift would be significantly influenced by the high electronegativity of fluorine. grafiati.com Carbons in the ortho, meta, and para positions relative to the fluorine substituent would also show smaller C-F coupling constants.
Table 2: Predicted 13C NMR Data for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (nJCF, Hz) |
| C-F | 158 - 165 | ~240-250 (¹J) |
| Aromatic C's | 120 - 140 | 5-25 (²⁻⁴J) |
| Olefinic C's | 130 - 145 | - |
| Quaternary C's | 135 - 155 | - |
19F NMR for Fluorine Environment Elucidation
19F NMR is a highly sensitive technique for directly observing the fluorine nucleus. rsc.org For this compound, a single signal would be expected in the 19F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is highly sensitive to the electronic environment of the fluorine atom. acs.orggoogle.com For an aryl fluoride (B91410), this shift is generally expected in the range of -100 to -130 ppm. acs.org Analysis of the fine structure of this signal, resulting from couplings to adjacent protons, would further confirm the position of the fluorine atom on the aromatic ring.
Two-Dimensional NMR Techniques
To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the H-H coupling network, helping to identify adjacent protons within the aromatic rings and the central thiepine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons in the 13C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₉FS), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of sulfur can be identified by the M+2 peak, which would have an intensity of about 4.4% relative to the molecular ion peak due to the natural abundance of the ³⁴S isotope. The fragmentation pattern would likely involve the loss of the fluorine or sulfur atoms, or cleavage of the thiepine ring, providing further confirmation of the structure. While experimental data for the target molecule is scarce, predicted data for a related derivative, 1-(10,11-dihydro-2-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine, shows a monoisotopic mass of 328.14096 Da. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive. Actual fragmentation would be determined experimentally.)
| Ion | Predicted m/z | Description |
| [M]⁺ | ~216 | Molecular Ion |
| [M+2]⁺ | ~218 | Isotopic peak due to ³⁴S |
| [M-F]⁺ | ~197 | Loss of fluorine radical |
| [M-S]⁺ | ~184 | Loss of sulfur atom |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the C-S bond vibrations. mdpi.com A strong absorption band corresponding to the C-F stretching vibration would also be present, typically in the region of 1250-1000 cm⁻¹. The specific pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region would provide information about the substitution pattern on the aromatic rings.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound (Note: This table is predictive and based on general spectroscopic data for similar compounds. Actual experimental values may vary.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1250 - 1000 |
| C-H Out-of-Plane Bending | 650 - 900 |
| C-S Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the dibenzo[b,f]thiepine scaffold, this analysis provides critical information on the conformation of the seven-membered thiepine ring and the spatial relationship between the two fused benzene (B151609) rings.
Although a crystal structure for this compound itself is not available, extensive studies on related compounds, such as Dibenzo[b,e]thiepin-11(6H)-one, offer significant insight. The crystal structure of this analogue reveals that the central seven-membered thiepin ring is not planar but adopts a distorted boat conformation. iucr.orgresearchgate.netresearchgate.net This non-planarity is a key feature of the dibenzothiepine core. The dihedral angle, which is the angle between the mean planes of the two benzene rings, has been measured at 56.5(1)° for this specific derivative. iucr.orgresearchgate.netresearchgate.net Similarly, the related compound 3,9-Dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine also shows a boat conformation in its seven-membered ring with a dihedral angle of 48.35(14)° between the benzene rings. iucr.org This consistent finding of a non-planar, boat-like structure across different derivatives underscores a fundamental structural characteristic of the larger dibenzothiepine family. beilstein-journals.org
The introduction of a fluorine atom at the 2-position is not expected to fundamentally alter this core conformation but would influence electronic properties and intermolecular interactions within the crystal lattice. A complete X-ray diffraction analysis of this compound would precisely define its solid-state structure, including bond lengths, bond angles, and the exact dihedral angle, providing an empirical basis for computational modeling and structure-activity relationship studies.
Table 1: Crystallographic Data for the Representative Compound Dibenzo[b,e]thiepin-11(6H)-one This table presents data for a closely related analogue to illustrate the typical structural parameters determined for the dibenzothiepine scaffold.
| Parameter | Value | Reference |
| Crystal Data | ||
| Chemical Formula | C₁₄H₁₀OS | iucr.org |
| Crystal System | Orthorhombic | iucr.orgresearchgate.net |
| Space Group | Pna2₁ | iucr.orgresearchgate.net |
| a (Å) | 14.6208 (11) | iucr.orgresearchgate.net |
| b (Å) | 4.3503 (3) | iucr.orgresearchgate.net |
| c (Å) | 16.9023 (13) | iucr.orgresearchgate.net |
| V (ų) | 1075.07 (14) | iucr.orgresearchgate.net |
| Z | 4 | iucr.orgresearchgate.net |
| Data Collection | ||
| Diffractometer | Oxford Diffraction Gemini R CCD | iucr.orgresearchgate.net |
| Radiation Type | Mo Kα | iucr.orgresearchgate.net |
| Temperature (K) | 110 | iucr.orgresearchgate.net |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.039 | iucr.orgresearchgate.net |
| wR(F²) | 0.104 | iucr.orgresearchgate.net |
| S (Goodness-of-fit) | 1.06 | iucr.orgresearchgate.net |
Chiroptical Spectroscopy (ORD/CD) for Absolute Configuration Determination
The non-planar, twisted nature of the dibenzo[b,f]thiepine skeleton means that certain derivatives can be chiral, existing as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is essential for studying these chiral molecules. nih.govbiologic.netslideshare.net These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light, which is a hallmark of chirality. mgcub.ac.in
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. biologic.netslideshare.net The resulting spectra, particularly the sign and intensity of the Cotton effects observed in CD spectra, can be correlated to a specific absolute configuration (R or S) of the chiral center or axis. biologic.net
While specific ORD or CD spectra for this compound are not detailed in the searched literature, studies on related chiral dibenzothiepins confirm the utility of these methods. For instance, the absolute configuration of isomers of 8-chloro-10,11-dihydrodibenzo[b,f]thiepin derivatives was successfully determined using a combination of ORD and CD analysis. nih.gov Furthermore, the broader class of dibenzo[c,e]thiepine derivatives is noted for exhibiting remarkable chiroptical properties, indicating that this is a common feature of these flexible, seven-membered ring systems. researchgate.netresearchgate.net
For this compound, if it were resolved into its enantiomers, ORD/CD spectroscopy would be the primary non-destructive method to assign the absolute configuration to each. scielo.br This would involve comparing the experimental spectra with those predicted by quantum chemical calculations for the R and S configurations, a standard and powerful approach in modern stereochemical analysis. frontiersin.org
Table 2: Principles of Chiroptical Spectroscopy for Stereochemical Analysis
| Technique | Principle | Information Gained | Application to this compound |
| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light across a range of wavelengths. mgcub.ac.in | Provides information on the overall chirality of the molecule; anomalous curves (Cotton effects) near absorption bands are particularly informative. | Determination of the sign of optical rotation ([α]D); correlation of the shape of the ORD curve to a specific enantiomer. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly-polarized light as a function of wavelength. mgcub.ac.in | Provides a spectrum with positive and/or negative peaks (Cotton effects) that are highly sensitive to the three-dimensional structure of the chiral molecule. | Unambiguous assignment of the absolute configuration (R/S) by comparing the experimental CD spectrum with theoretically calculated spectra for each possible enantiomer. |
Computational and Theoretical Analysis of 2 Fluorodibenzo B,f Thiepine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a foundational understanding of the electronic properties of a molecule. rsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling molecular orbitals and predicting electronic behavior. rsc.orgmdpi.comucl.ac.uk
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT calculations for 2-Fluorodibenzo[b,f]thiepine would involve optimizing the molecular geometry to find its most stable conformation. Dibenzo[b,f]thiepine systems are known to adopt a bent or puckered structure in their ground state. researchgate.net
These calculations can determine key electronic properties such as ionization potential and electron affinity. mdpi.com The introduction of a fluorine atom, a highly electronegative element, is expected to significantly influence the electron density distribution across the molecule through inductive and mesomeric effects. DFT analysis allows for the calculation of molecular descriptors and the visualization of electrostatic potential maps, which illustrate the charge distribution and reactive sites on the molecule. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: Specific experimental or calculated values for this compound are not available in the cited sources. This table represents the type of data generated from DFT studies.)
| Property | Expected Outcome for this compound |
|---|---|
| Total Energy | A specific value in Hartrees indicating the molecule's stability. |
| Dipole Moment | A non-zero value in Debye, reflecting the molecule's overall polarity due to the fluorine and sulfur atoms. |
| Ionization Potential | A calculated energy value (in eV) required to remove an electron. |
Ab initio calculations, which are based on first principles without experimental parameters, offer a high level of theory for analyzing molecular orbitals. rsc.org For a molecule like this compound containing a second-row element (sulfur), basis sets that include d-orbitals are often considered to accurately describe the bonding, although their role can sometimes be minor. rsc.org These calculations provide detailed information on the energies and compositions of the molecular orbitals, which are crucial for understanding electronic transitions and reactivity. ucl.ac.uk
Semi-empirical methods, which use parameters derived from experimental data, can also be employed for a faster, albeit less precise, estimation of electronic properties. mdpi.com These methods are useful for initial investigations of large molecules. Both ab initio and semi-empirical calculations contribute to a comprehensive picture of the molecule's electronic framework.
Aromaticity and Antiaromaticity Assessment of the Thiepine (B12651377) Ring
The concept of aromaticity is key to understanding the stability and reactivity of cyclic conjugated systems. britannica.com In dibenzo[b,f]thiepine, the central seven-membered ring's aromatic character is a topic of significant theoretical interest. researchgate.net
Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for assessing aromaticity. github.io It involves placing a probe point, typically at the geometric center of a ring, and calculating the magnetic shielding. A negative NICS value (diatropic shift) indicates aromaticity, while a positive value (paratropic shift) suggests antiaromaticity. github.ioethz.ch The NICS(1)zz value, calculated 1 Å above the plane of the ring and considering only the out-of-plane tensor component, is often used to specifically probe the π-electron system. nih.govrsc.org
For the parent monocyclic thiepine, a NICS(1) value of -2.3 ppm has been calculated, suggesting a degree of aromatic character. beilstein-journals.org In this compound, the central thiepine ring is not planar, which complicates the interpretation. beilstein-journals.org However, NICS calculations on the optimized, puckered geometry would still provide valuable insight into the extent of cyclic delocalization within the seven-membered ring.
Table 2: Representative NICS Analysis Data for Aromaticity Assessment (Note: Specific calculated values for this compound are not available in the cited sources. This table illustrates typical data from NICS calculations.)
| Ring Analyzed | Probe Point | Predicted NICS Value (ppm) | Aromatic Character |
|---|---|---|---|
| Benzene (B151609) Ring A | NICS(1)zz | Strongly Negative | Aromatic |
| Benzene Ring B | NICS(1)zz | Strongly Negative | Aromatic |
For a cyclic molecule to be aromatic, it generally must be planar, cyclic, fully conjugated, and possess 4n+2 π-electrons according to Hückel's rule. libretexts.org Seven-membered heterocycles like thiepine present an interesting case. The parent thiepine has 8 π-electrons, which would suggest antiaromaticity if the ring were planar. However, it adopts a boat-shaped conformation to avoid this destabilization. beilstein-journals.org
The fusion of two benzene rings in dibenzo[b,f]thiepine further stabilizes the structure. beilstein-journals.org While the ground-state molecule is puckered, studies on related systems like dibenzo[b,f]oxepin show that the molecule can become planar and aromatic in its excited states. scispace.com The inclusion of a sulfur atom, compared to oxygen or nitrogen, influences the degree of potential aromaticity. acs.orgresearchgate.net The fluorine substituent on one of the benzo rings would primarily exert an electronic influence rather than a structural one on the central ring's conformation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are fundamental to a molecule's electronic properties and kinetic stability. mdpi.commdpi.com
A small HOMO-LUMO gap is often associated with high chemical reactivity and is a feature of interest in materials science. rsc.org Computational methods like DFT are excellent for calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. mdpi.comepstem.net For this compound, the HOMO is expected to be distributed across the electron-rich tricyclic system, particularly involving the sulfur atom and the π-systems of the benzene rings. The LUMO would represent the most favorable region for accepting an electron. The fluorine atom's electron-withdrawing nature would likely lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound.
Table 3: Illustrative Frontier Molecular Orbital (FMO) Data (Note: Specific calculated values for this compound are not available in the cited sources. This table shows the type of data generated from FMO analysis.)
| Orbital | Calculated Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | Data not available in cited sources | Expected to be localized over the π-conjugated system with significant contribution from the sulfur atom. |
| LUMO | Data not available in cited sources | Expected to be distributed across the antibonding π-orbitals of the tricyclic framework. |
Valence Isomerization Pathways and Energy Barriers
Valence isomerization represents a key reaction pathway for thiepine systems, involving equilibrium with a bicyclic isomer. These transformations are of significant theoretical interest for understanding the stability and reactivity of this class of compounds.
Sulfur Extrusion Mechanisms
A characteristic reaction of thiepines is the extrusion of a sulfur atom to yield a polycyclic aromatic hydrocarbon. For dibenzo[b,f]thiepine, this cheletropic elimination results in the formation of phenanthrene (B1679779). This transformation is believed to proceed via the thianorcaradiene intermediate, which then expels the sulfur atom.
The mechanism and associated energy barriers are crucial for understanding the thermal stability of these compounds. While the general pathway is known, specific computational data, including transition state energies for the sulfur extrusion from This compound , are absent from the scientific literature. Such a study would elucidate the kinetic and thermodynamic feasibility of forming 2-fluorophenanthrene (B1610979) from the corresponding thiepine precursor.
Excited-State Properties and Photophysical Behavior
The study of excited states is fundamental to understanding the response of molecules to light, governing processes like absorption, fluorescence, phosphorescence, and photochemical stability.
Singlet (S1) and Triplet (T1) State Characterization
In quantum mechanics, a singlet state is one where all electron spins are paired, while a triplet state contains two unpaired electrons. The transition from the ground state (S0) to the first excited singlet state (S1) is typically responsible for UV-Vis absorption, while fluorescence involves relaxation from S1 back to S0. The transition to the first excited triplet state (T1) is spin-forbidden but can occur through intersystem crossing from S1.
Computational methods are essential for characterizing the energies and electronic nature of these excited states. However, no specific theoretical calculations or experimental data on the S1 and T1 energies or the singlet-triplet energy gap for This compound have been reported. Such data would be invaluable for predicting its photophysical properties.
Theoretical Photostability Assessments
Theoretical assessments of photostability involve analyzing the potential energy surfaces of the excited states to identify deactivation pathways. Pathways that lead back to the ground state without chemical change contribute to photostability, whereas pathways leading to bond breaking or rearrangement result in photodegradation.
For related molecules like thiophene (B33073), computational studies have shown that ring-puckering and other non-planar distortions are important in the excited state dynamics. A theoretical photostability assessment of This compound would require detailed analysis of its excited-state potential energy surfaces. This would involve mapping out reaction coordinates for potential photochemical reactions, such as sulfur extrusion or C-F bond cleavage. Currently, no such studies dedicated to This compound are available in the public domain.
Chemical Reactivity and Mechanistic Investigations of 2 Fluorodibenzo B,f Thiepine
Thermal Transformation Reactions
The thermal behavior of dibenzo[b,f]thiepine and its derivatives is characterized by the potential for sulfur extrusion, leading to the formation of a more stable, fully aromatic phenanthrene (B1679779) core. This type of reaction is a known transformation for various thiepine-containing systems. When subjected to high temperatures, typically in the presence of a metal catalyst such as copper bronze, the carbon-sulfur bonds in the seven-membered ring can cleave, releasing a sulfur atom and facilitating the formation of a new carbon-carbon bond. This process results in a ring contraction from a seven-membered thiepine (B12651377) ring to a six-membered aromatic ring.
For instance, studies on related dibenzo[b,f]thiepine precursors have demonstrated that heating in refluxing quinoline with copper bronze can trigger this sulfur extrusion. beilstein-journals.org A similar transformation has been observed in the solid state for other complex thiepine derivatives, with thermogravimetric analysis indicating sulfur loss at temperatures around 223 °C. beilstein-journals.org While specific experimental data for 2-fluorodibenzo[b,f]thiepine is not extensively detailed in readily available literature, the fundamental reactivity is expected to be analogous. The fluorine substituent at the 2-position is not anticipated to fundamentally alter the course of this thermal rearrangement, although it may influence the reaction conditions required and the electronic properties of the resulting 2-fluorophenanthrene (B1610979) derivative.
The general transformation can be represented as follows:
| Reactant | Conditions | Product |
| This compound | Heat (Δ), Catalyst (e.g., Cu) | 2-Fluorophenanthrene + S |
This reaction pathway underscores the thermodynamic driving force to form a more stable, planar, and fully aromatic polycyclic system from the non-planar thiepine structure.
Photochemical Reactions
The photochemical reactivity of dibenzo[b,f]thiepine systems is an area of active investigation, with the potential for light-induced isomerizations and ring transformations.
While specific studies on the photoisomerization of this compound are not widely reported, analogies can be drawn from the closely related dibenzo[b,f]oxepine series. In these related oxepine compounds, which also feature a central seven-membered ring, E/Z (trans/cis) isomerization around the exocyclic double bond of derivatives has been observed upon irradiation with light. nih.govmdpi.commdpi.com This suggests that the dibenzo[b,f]thiepine scaffold, including the 2-fluoro derivative, may exhibit similar photoresponsive behavior.
For derivatives of this compound with appropriate substitution at the 10- and 11-positions, it is plausible that irradiation could induce isomerization, leading to a mixture of geometric isomers. The photostationary state would depend on the wavelength of light used and the relative absorbance of the isomers.
Light-induced transformations of the dibenzo[b,f]thiepine ring system itself, beyond simple isomerization of exocyclic double bonds, are also a theoretical possibility. Photochemical reactions can sometimes provide the energy to overcome activation barriers for rearrangements that are not accessible thermally. For instance, photochemical extrusion of sulfur, while less common than thermal extrusion, could be a potential pathway. Additionally, complex intramolecular cyclizations or rearrangements leading to novel polycyclic structures might be envisioned, although such pathways have not been specifically documented for this compound. The study of photochemical reactions in related sulfur-containing heterocyclic systems has revealed various rearrangement pathways, including ring contraction and expansion, often proceeding through highly reactive intermediates. researchgate.netrsc.org
Oxidation Chemistry
The sulfur atom in the dibenzo[b,f]thiepine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are of interest due to their modified electronic and steric properties.
The oxidation of this compound to its corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone) is an expected and documented transformation for the general dibenzo[b,f]thiepine class. google.com The oxidation can be achieved using a variety of oxidizing agents. Common reagents for the selective oxidation of sulfides to sulfoxides include mild oxidants like hydrogen peroxide in acetic acid. nih.gov Stronger oxidizing agents, or more forcing reaction conditions, will typically lead to the fully oxidized sulfone.
The general reaction scheme is as follows: this compound --(Oxidation)--> this compound-5-oxide --(Oxidation)--> this compound-5,5-dioxide
A patent for related fluorinated dibenzo[b,f]thiepin (B8686691) derivatives explicitly includes compounds where the sulfur atom exists in its sulfinyl (sulfoxide) or sulfonyl (sulfone) state, confirming the accessibility of these oxidized forms. google.com The choice of oxidant and reaction conditions allows for control over the extent of oxidation. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent that can be used stoichiometrically to favor either the sulfoxide or the sulfone.
The oxidation state of the sulfur atom significantly impacts the geometry of the central seven-membered ring. The introduction of one or two oxygen atoms on the sulfur increases its steric bulk and alters the bond angles and dihedral angles of the thiepine ring.
The following table summarizes the expected oxidation products:
| Starting Material | Oxidizing Agent (Example) | Product |
| This compound | H₂O₂ / Acetic Acid | This compound-5-oxide |
| This compound | Excess m-CPBA | This compound-5,5-dioxide |
| This compound-5-oxide | m-CPBA | This compound-5,5-dioxide |
Regioselectivity of Oxidation
The oxidation of this compound is anticipated to occur primarily at the sulfur atom of the thiepine ring. The sulfur atom, with its available lone pairs of electrons, is the most nucleophilic center in the molecule and, therefore, the most susceptible to electrophilic attack by oxidizing agents. Oxidation is expected to proceed sequentially, first forming the corresponding sulfoxide and then the sulfone.
The presence of the fluorine atom on one of the benzenoid rings is not expected to alter the site of oxidation, but it may influence the rate of reaction. The electron-withdrawing nature of the fluorine atom reduces the electron density of the aromatic system, which could have a modest long-range electronic effect on the sulfur atom, potentially making it slightly less susceptible to oxidation compared to the non-fluorinated parent compound.
Table 1: Predicted Products of Oxidation of this compound
| Oxidizing Agent | Predicted Major Product | Predicted Minor Products |
|---|---|---|
| Mild (e.g., H₂O₂) | This compound S-oxide | None expected |
This table is illustrative and based on the general reactivity of sulfides.
Electrophilic Aromatic Substitution Reactions on the Benzenoid Rings
Electrophilic aromatic substitution (EAS) on the dibenzo[b,f]thiepine scaffold is influenced by the directing effects of the sulfur atom, the vinyl group of the thiepine ring, and any substituents on the aromatic rings. In the case of this compound, the fluorine atom will exert a significant directing effect.
Fluorine is an ortho-, para-directing deactivator. Therefore, incoming electrophiles are expected to preferentially attack the positions ortho and para to the fluorine atom. However, the steric hindrance from the fused thiepine ring may disfavor substitution at the position ortho to both the fluorine and the ring junction. The sulfur atom in the thiepine ring is generally considered to be an activating group and directs ortho- and para- to itself.
Considering these combined influences, electrophilic attack is most likely to occur on the fluorine-substituted ring at the position para to the fluorine atom. Attack on the other aromatic ring would be directed by the sulfur atom and the annulated ring structure. Theoretical calculations on the reactivity of alkyldibenzothiophenes have shown that the position of substituents can significantly influence the accessibility and reactivity of different sites on the aromatic rings semanticscholar.org.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Major Product(s) | Minor Product(s) |
|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro-2-fluorodibenzo[b,f]thiepine | Other nitro isomers |
| Br₂/FeBr₃ | 4-Bromo-2-fluorodibenzo[b,f]thiepine | Other bromo isomers |
This table is illustrative and based on established principles of electrophilic aromatic substitution.
Nucleophilic Reactions at the Fluorine-Substituted Position
The carbon-fluorine bond in aryl fluorides is generally strong and not readily cleaved. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. In this compound, the dibenzo[b,f]thiepine ring system itself is not strongly electron-withdrawing. Therefore, direct nucleophilic displacement of the fluorine atom is expected to be challenging under standard conditions.
For SNAr to proceed, the reaction would likely require harsh conditions (high temperatures and pressures) and a strong nucleophile. The reaction mechanism would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the feasibility of the reaction, would be influenced by the electronic properties of the entire ring system. Studies on other fluorinated heteroaromatic systems have demonstrated that SNAr reactions are possible, but often require specific activation nih.govresearchgate.netepa.govrsc.org.
Ring Opening Reactions of the Thiepine Moiety
The seven-membered thiepine ring in dibenzo[b,f]thiepines is known to be susceptible to ring-opening reactions under certain conditions. The parent thiepine molecule is unstable and tends to extrude sulfur to form benzene (B151609) wikipedia.org. While the fused benzene rings in dibenzo[b,f]thiepine provide significant stabilization, the central thiepine ring can still undergo cleavage.
Catalyst-Dependent Rearrangements and Cyclizations
Dibenzo[b,f]thiepine and its derivatives are known to undergo a variety of rearrangements and cyclizations, often mediated by transition metal catalysts. These reactions can lead to the formation of new heterocyclic systems. For example, palladium-catalyzed reactions are commonly used for the synthesis and functionalization of such scaffolds nih.gov.
While specific catalyst-dependent reactions of this compound have not been reported, it is plausible that it could participate in reactions such as intramolecular cyclizations if appropriate functional groups are present on the side chains. The fluorine atom could influence the reactivity and regioselectivity of such transformations through its electronic effects. For instance, catalyst-dependent nih.govnih.gov-sigmatropic rearrangements have been described for related medium-sized N,S-heterocycles researchgate.net. Additionally, rearrangements of benzo[b]thiepin derivatives to form new ring systems have been observed rsc.org.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound S-oxide |
| This compound S,S-dioxide |
| 4-Nitro-2-fluorodibenzo[b,f]thiepine |
| 4-Bromo-2-fluorodibenzo[b,f]thiepine |
| This compound-4-sulfonic acid |
| Meisenheimer complex |
Conformational Analysis and Stereochemical Aspects of Dibenzo B,f Thiepine Derivatives
Preferred Conformations of the Seven-Membered Thiepine (B12651377) Ring
The non-planar, seven-membered thiepine ring in dibenzo[b,f]thiepine derivatives is conformationally mobile. Its preferred shapes are a topic of significant interest, with boat and twist-boat forms being prominently discussed.
Boat and Twist-Boat Conformations
The central seven-membered ring in dibenzo[b,f]thiepine and its analogues typically adopts non-planar conformations to alleviate ring strain. Crystallographic studies and theoretical calculations have shown that distorted boat and twist-boat (or skew boat) conformations are common. nih.goviupac.org For instance, the seven-membered thiepin ring in dibenzo[b,e]thiepin-11(6H)-one adopts a distorted boat conformation. nih.govresearchgate.net The twist-boat form is considered a conformation passed through during the interconversion of two boat forms. iupac.org In many substituted dibenzo[b,f]thiepines, these boat-like conformations are the most stable. The azocine (B12641756) ring in some related larger heterocyclic systems also exhibits a twist-boat conformation. scribd.com
Influence of Fluorine Substitution on Conformation
The introduction of a fluorine atom, as in 2-fluorodibenzo[b,f]thiepine, can significantly influence the conformational preferences of the molecule. beilstein-journals.org Fluorine's high electronegativity and small size compared to other halogens introduce unique stereoelectronic effects. beilstein-journals.orgbeilstein-journals.orgnih.gov These effects, including dipole-dipole interactions and hyperconjugation, can alter the stability of different conformers. beilstein-journals.org For example, in fluorinated pyran analogues, 1,3-diaxial repulsions involving fluorine can lead to deviations in torsion angles. beilstein-journals.org While specific studies on this compound are not extensively detailed in the provided results, the principles of fluorine's conformational influence suggest that it would play a crucial role in determining the precise geometry and relative stability of the boat and twist-boat conformations of the thiepine ring. beilstein-journals.org The presence of fluorine can stabilize certain conformations through favorable electronic interactions or destabilize others through steric or electrostatic repulsion. beilstein-journals.orgnih.gov
Dynamic Conformational Inversion Processes
The flexible seven-membered ring of dibenzo[b,f]thiepine derivatives undergoes dynamic conformational changes, most notably ring inversion. This process involves the interconversion between different boat and twist-boat conformers.
Energy Barriers for Ring Inversion
The interconversion between conformers is not free and is restricted by an energy barrier. The magnitude of this barrier to ring inversion is a critical parameter that dictates the rate of interconversion. scribd.com In diazepam and its derivatives, which feature a seven-membered diazepine (B8756704) ring, calculated ring inversion barriers are in the range of 10.9 to 17.6 kcal/mol. nih.gov For dihydrodibenzothiepine derivatives, the activation free energy for ring inversion is influenced by substitutions on the sulfur atom. chemrxiv.org For instance, the energy barrier for inversion in a sulfone derivative (1-SO₂) is larger than that of the corresponding sulfide (B99878) (1-S), an effect attributed to intramolecular interactions that stabilize the ground state. chemrxiv.org The barrier to ring inversion generally decreases with an increase in the size of the heterocyclic ring, though three-membered rings have significantly higher barriers due to angle strain. scribd.com
Variable-Temperature NMR Studies
Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying dynamic processes like ring inversion. ox.ac.uknih.govmdpi.com By monitoring the changes in NMR spectra as a function of temperature, it is possible to determine the rates of conformational exchange and the energy barriers associated with these processes. chemrxiv.orgfu-berlin.denih.gov At low temperatures, where the inversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc), where the inversion process becomes fast. chemrxiv.orgmdpi.com
VT-NMR studies on dihydrodibenzothiepine derivatives have revealed that the rate of ring inversion is highly dependent on the substitution. chemrxiv.org For example, one derivative (1-S) undergoes rapid ring inversion with a coalescence temperature below 25 °C, while another (1-SO₂) shows slow inversion with a coalescence temperature of approximately 45 °C. chemrxiv.org This technique allows for the experimental determination of the activation free energy for the ring inversion process. chemrxiv.org
Planar Chirality in Fused Dibenzo[b,f]thiepine Systems
Chirality is not limited to molecules with stereogenic centers. In certain molecular architectures, the arrangement of atoms or groups in a plane can lead to a form of stereoisomerism known as planar chirality. wikipedia.orgrsc.orgnih.gov This occurs when a molecule lacks a plane of symmetry and cannot be superimposed on its mirror image.
Atropisomerism in Substituted Dibenzo[b,f]thiepine Structures
The dibenzo[b,f]thiepine framework consists of two benzene (B151609) rings fused to a central seven-membered thiepine ring. This tricyclic system is inherently non-planar, adopting a boat-like conformation. The introduction of substituents onto the benzene rings can create the necessary steric hindrance to restrict rotation around the aryl-aryl single bonds, potentially leading to stable atropisomers.
While the synthesis of various dibenzo[b,f]thiepines is well-documented, and the biological activities of certain derivatives are known, specific studies on the conformational analysis and atropisomeric properties of halogen-substituted analogs, particularly this compound, are conspicuously absent from the current body of scientific literature. General principles of atropisomerism suggest that the size and position of the substituent are critical in determining the rotational barrier. A fluorine atom at the 2-position would introduce both steric and electronic perturbations to the dibenzo[b,f]thiepine system. However, without dedicated research, any discussion on the specific rotational barriers or the stability of potential atropisomers of this compound would be purely speculative.
Computational methods, such as Density Functional Theory (DFT), have proven to be powerful tools for predicting the rotational barriers in a wide array of substituted biaryl systems. Such studies for this compound would be invaluable in silico experiments to predict the feasibility of isolating its atropisomers. These calculations could provide data on the energy differences between various conformers and the transition states separating them.
Table 1: Investigated Compounds
| Compound Name | Structure |
| This compound | [Structure of this compound] |
| Dibenzo[b,f]thiepine | [Structure of Dibenzo[b,f]thiepine] |
Note: The structures are placeholders as no specific experimental or computational data for this compound atropisomerism is available.
Table 2: Hypothetical Research Findings for Atropisomerism in this compound
| Parameter | Predicted Value | Method |
| Rotational Energy Barrier (kcal/mol) | Data not available | Computational (e.g., DFT) |
| Half-life of Atropisomers (t½) | Data not available | Experimental (e.g., Dynamic NMR) |
| Dihedral Angle (degrees) | Data not available | X-ray Crystallography / Computational |
The absence of concrete research findings for this compound underscores a significant opportunity for future investigation. Such studies would not only contribute to the fundamental understanding of atropisomerism in this important class of heterocyclic compounds but could also have implications for the design of novel therapeutic agents with enhanced stereochemical purity and target specificity. Further experimental work, including synthesis, chiral separation, and spectroscopic analysis, is essential to validate any theoretical predictions and to fully characterize the conformational landscape of this and other substituted dibenzo[b,f]thiepine derivatives.
Applications of Dibenzo B,f Thiepine Scaffolds in Advanced Organic Synthesis
Dibenzo[b,f]thiepine as a Synthon for Fused Heterocyclic Architectures
The dibenzo[b,f]thiepine framework serves as a versatile starting point for the construction of more complex, fused heterocyclic systems. The reactivity of the ketone functionality in dibenzo[b,f]thiepin-10(11H)-one is central to these transformations.
There is no direct literature describing the construction of dibenzo[e,h]azulene systems from 2-fluorodibenzo[b,f]thiepine. However, the synthesis of dibenzo[e,h]azulenes from the parent dibenzo[b,f]thiepin-10(11H)-one is well-documented. researchgate.net These ketones are valuable synthons for creating a variety of fused five-membered heterocycles, which constitute the dibenzo[e,h]azulene core. researchgate.net The general strategy involves the conversion of the ketone into a reactive intermediate that can undergo cyclocondensation with suitable binucleophiles. researchgate.net For instance, the 2-chloro derivative of dibenzo[b,f]oxepin-10-one has been successfully used in the synthesis of 2,8-dithia-dibenzo[e,h]azulenes. researchgate.net
Given the precedent with the 2-chloro derivative, it is highly probable that 2-fluorodibenzo[b,f]thiepin-10(11H)-one could serve as a precursor for analogous dibenzo[e,h]azulene systems. The fluorine atom, being a weak deactivator and an ortho-, para-director, is not expected to impede the necessary cyclization reactions. The strong electron-withdrawing nature of fluorine could potentially influence the reaction rates and regioselectivity of the cyclocondensation steps.
The synthesis of thiophene-fused derivatives directly from this compound has not been explicitly reported. Research on the parent scaffold has shown that dibenzo[b,f]thiepin-10-one can be a precursor for thiophene-fused systems. researchgate.net One established method is the Hinsberg cyclization, where a 1,2-diketone derived from the starting thiepinone reacts with a reagent like 2,2'-dimethyl thiodiglycolate to form the fused thiophene (B33073) ring. researchgate.net
It is conceivable that 2-fluorodibenzo[b,f]thiepin-10-one could be a viable substrate for similar transformations. The synthesis would likely proceed via oxidation to the corresponding 1,2-diketone, followed by cyclization. The fluorine substituent at the 2-position would be retained in the final thiophene-fused architecture, offering a handle for further functionalization or for tuning the electronic properties of the resulting material.
Precursor Chemistry for π-Conjugated Polycyclic Arenes
The dibenzo[b,f]thiepine scaffold can be utilized as a precursor for the synthesis of π-conjugated polycyclic arenes through extrusion reactions.
While specific studies on the chalcogen extrusion from this compound are not available in the reviewed literature, the desulfurization of the parent dibenzo[b,f]thiepine is a known transformation that leads to the formation of a six-membered aromatic ring. This reaction typically involves heating the dibenzo[b,f]thiepine precursor, often in the presence of a metal such as copper bronze, to induce the extrusion of the sulfur atom and facilitate intramolecular C-C bond formation. beilstein-journals.org This method has been used to generate phenanthrene (B1679779) derivatives from corresponding dibenzo[b,f]thiepine precursors. beilstein-journals.org
The presence of a fluorine atom at the 2-position of the dibenzo[b,f]thiepine scaffold is unlikely to inhibit the sulfur extrusion process. The electronic effect of the fluorine atom might, however, influence the reaction conditions required for the extrusion and could potentially affect the stability and electronic properties of the resulting fluorinated polycyclic aromatic hydrocarbon.
Molecular Design Principles for Functional Materials
The strategic placement of substituents on the dibenzo[b,f]thiepine scaffold is a key principle in the design of functional materials with tailored properties.
Direct research on the specific optical and electronic properties of this compound is scarce. However, the synthesis of various fluorinated dibenzo[b,f]heteropines for applications in materials science and as neuroleptic agents is documented, highlighting the importance of fluorine substitution in modulating molecular properties. researchgate.netcas.czbeilstein-journals.org For instance, 6-fluoro derivatives of 10-piperazino-10,11-dihydrodibenzo[b,f]thiepins have been synthesized and evaluated for their pharmacological profiles. cas.cz Furthermore, a patent describes the synthesis and reactions of 11-(β-bromoethyl)-10,11-dihydro-2-fluorodibenzo[b,f]thiepin, confirming the accessibility of this scaffold for further chemical manipulation. i.moscow
The introduction of a fluorine atom is a common strategy in materials science to tune the electronic properties of organic molecules. Fluorination generally lowers both the HOMO and LUMO energy levels due to the high electronegativity of the fluorine atom. This can lead to increased ionization potentials and electron affinities, which are crucial parameters for applications in organic electronics. While no specific data for this compound is available, the table below presents a hypothetical comparison based on general trends observed in related fluorinated aromatic compounds.
| Compound | Substitution | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Potential Impact on Application |
|---|---|---|---|---|
| Dibenzo[b,f]thiepine | Unsubstituted | Baseline | Baseline | Precursor for various applications |
| This compound | 2-Fluoro | Lowered | Lowered | Improved stability, altered charge transport properties |
The synthesis of new photoswitches based on dibenzo[b,f]oxepine combined with fluoroazobenzenes further underscores the utility of fluorine in designing functional molecules with specific optical properties. mdpi.com The fluorine substituent can influence intramolecular and intermolecular interactions, which in turn affects the solid-state packing and, consequently, the material's performance in devices.
Ligand Design in Catalysis and Coordination Chemistry
The dibenzo[b,f]thiepine framework is a tricyclic system that has primarily been exploited as a "privileged scaffold" in the design of biologically active ligands rather than ligands for metal-catalyzed reactions. researchgate.netresearchgate.netmdpi.com The design process in this context focuses on tailoring the molecule to interact with high affinity and selectivity with biological targets like receptors and enzymes.
The synthesis of the dibenzo[b,f]thiepine core itself, however, often relies heavily on transition-metal catalysis, where the choice of an appropriate external ligand is critical. For instance, palladium-catalyzed double C-S bond formation is a key strategy for constructing the thiepine (B12651377) ring. In these reactions, phosphine-based ligands play a crucial role. Research has shown that the selection of the phosphine (B1218219) ligand can significantly impact reaction efficiency and yield. One study highlighted that 1,1′-bis(diphenylphosphino)ferrocene (dppf) was a suitable ligand for a double C-S bond formation to yield dibenzo[b,f]thiepines, whereas other ligands like JohnPhos were ineffective. mdpi.com This underscores the importance of ligand design in the synthesis of the scaffold, even if the scaffold itself is not the intended catalytic ligand.
In the context of coordination chemistry, the term "ligand" describes an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orgresearchgate.net While the sulfur atom and the pi-systems of the benzene (B151609) rings in this compound could theoretically coordinate with a metal center, this application is not a current focus of research. Instead, the molecule itself is treated as the ligand designed for biological systems. For example, derivatives of the closely related 10,11-dihydrodibenzo[b,f]thiepine (B374131) scaffold have been designed as high-affinity ligands for α1-adrenoceptors, with potential use in positron emission tomography (PET). nih.gov
Strategies for Structure-Property Relationship Elucidation in Scaffold Modification
Understanding the relationship between a molecule's structure and its functional properties is a cornerstone of chemical and pharmaceutical development. For the this compound scaffold, these structure-property relationship (SPR) studies, more specifically structure-activity relationship (SAR) studies, are vital for optimizing its biological activity.
The primary strategy involves systematic modification of the parent scaffold and quantifying the effect of these changes on a specific property, such as receptor binding affinity or metabolic stability. The introduction of a fluorine atom is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. mdpi.comnih.govrsc.org Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a molecule's conformation, lipophilicity, pKa, and metabolic pathways without significantly increasing its steric bulk. rsc.org
In the dibenzo[b,f]thiepine series, modifications at various positions of the tricyclic system have been explored to establish SAR for different biological targets.
Key Strategies for SPR/SAR Elucidation:
Positional Isomerism: The placement of substituents, such as the fluorine atom in this compound, is critical. Studies on related fluorinated dibenzothiepines, designed as potential neuroleptics or estrogen receptor modulators, show that the position of the fluorine atom dramatically influences receptor affinity and selectivity. tandfonline.comtandfonline.com
Bioisosteric Replacement: Replacing hydrogen with fluorine is a classic bioisosteric modification. This can block metabolic oxidation at that position, often leading to improved pharmacokinetic profiles. nih.gov
Functional Group Modification: Attaching different functional groups to the dibenzo[b,f]thiepine core allows for probing interactions with the target protein. For example, studies on 10,11-dihydrodibenzo[b,f]thiepine analogues involved introducing various aryl, heteroaryl, amine, and amide substituents to map the pharmacophore required for selective receptor binding. nih.gov
Computational Modeling: Molecular modeling and quantitative structure-activity relationship (QSAR) studies are used to build predictive models. These models help rationalize observed SAR data and guide the design of new derivatives with enhanced properties. nih.gov
The following table summarizes findings from SAR studies on substituted dibenzo[b,f]thiepine derivatives, illustrating how scaffold modifications influence biological activity.
These examples demonstrate that while this compound is not primarily studied for catalysis, the strategies used to elucidate its structure-property relationships are sophisticated and central to its main application area in medicinal chemistry.
Q & A
Basic Research Questions
Q. What established synthesis protocols exist for 2-Fluorodibenzo[b,f]thiepine, and how can reproducibility challenges be mitigated?
- Methodological Answer : Synthesis typically involves cyclization reactions with fluorinated precursors under controlled conditions (e.g., anhydrous environments, catalytic acid/base systems). For reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) meticulously. Use standardized characterization (e.g., NMR, HPLC) to verify intermediate and final product purity. Reference literature protocols for analogous dibenzoheterocycles to adapt reaction conditions .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Key Characterization (NMR Peaks) |
|---|---|---|---|
| 1 | Thiophenol, K₂CO₃, DMF, 80°C | 65 | δ 7.2–7.8 (aromatic H) |
| 2 | Fluorination agent (Selectfluor®), CH₃CN, RT | 45 | δ -120 ppm (¹⁹F NMR) |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic and fluorine-coupled proton environments. Compare chemical shifts with DFT-predicted values for validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns.
- X-ray Crystallography : Resolve structural ambiguities (e.g., fluorine position) using SHELX software for refinement .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodological Answer :
- Multi-model Refinement : Use SHELXL to test alternative structural hypotheses (e.g., fluorine substitution patterns).
- Twinned Data Analysis : Apply the R-value ratio (Rint) to assess data quality. For statistically significant contradictions, employ Bayesian model averaging or false discovery rate (FDR) correction to prioritize plausible structures .
Q. What statistical approaches are recommended for analyzing biological activity data of this compound analogs?
- Methodological Answer :
- LASSO Regression : Identify key structural descriptors (e.g., logP, dipole moment) predictive of activity while minimizing overfitting .
- False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction (α = 0.05) to adjust p-values in high-throughput screening datasets, reducing Type I errors .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) in fluorinated dibenzoheterocycles?
- Methodological Answer :
- PICO Framework : Define P opulation (target protein/receptor), I ntervention (fluorine substitution position), C omparison (non-fluorinated analogs), O utcome (binding affinity/IC₅₀) .
- D-Optimal Experimental Design : Optimize substituent diversity (e.g., para/meta fluorine) to maximize SAR insights with minimal synthetic effort.
Data Contradiction and Reproducibility
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound be addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from multiple studies, applying Cochrane’s Q-test to quantify heterogeneity. Use random-effects models if variability exceeds thresholds (I² > 50%).
- Standardized Protocols : Adopt IUPAC guidelines for logP measurement (shake-flask vs. HPLC-derived) to minimize methodological bias .
Ethical and Methodological Frameworks
Q. What frameworks ensure rigorous hypothesis formulation for studying this compound’s mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
